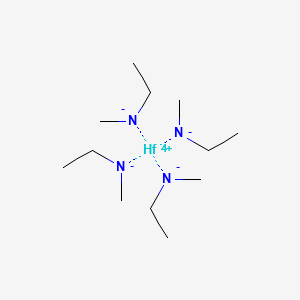
Tétrakis(éthylméthylamino)hafnium
Vue d'ensemble
Description
Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH) is a colorless liquid that is sensitive to water and air. It freezes at -50 °C and boils around 78 °C at 0.1 Torr . TEMAH is commonly used as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) thin films. Due to HfO₂’s high dielectric constant (16-25), it serves as a dielectric film in semiconductor fabrication. Notably, TEMAH’s adsorption is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .
Synthesis Analysis
- After completion, the solvent is removed, and the tetrakis(ethylmethylamino)hafnium compound is collected .
Molecular Structure Analysis
TEMAH has the linear formula [ (CH₃) (C₂H₅)N]₄Hf, with a molecular weight of 410.90 g/mol .
Chemical Reactions Analysis
TEMAH serves as a precursor for ALD of HfO₂ thin films. Its reactivity with water and ozone makes it ideal for ALD, and its self-limiting adsorption simplifies film growth on various substrates .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Dépôt en phase vapeur à basse pression (ALD) de films minces de HfO2
Le tétrakis(éthylméthylamino)hafnium (TEMAHf) est largement utilisé dans le processus ALD pour créer des films minces de HfO2 de haute qualité. Ces films sont essentiels à la fabrication de dispositifs semi-conducteurs en raison de leur haute constante diélectrique et de leur stabilité thermique . La capacité du composé à former une monocouche sur des surfaces de silicium à des taux différents selon la terminaison de la surface (H- ou OH-) est un aspect important de son application dans la création de couches uniformes et sans défaut .
Dielectrique de grille dans la technologie MOSFET
L'industrie des semi-conducteurs a vu le TEMAHf comme un candidat potentiel pour remplacer le dioxyde de silicium comme diélectrique de grille dans les transistors à effet de champ à oxyde métallique semi-conducteur (MOSFET). Sa haute constante diélectrique permet de poursuivre la miniaturisation des composants électroniques tout en maintenant les performances électriques .
Synthèse d'oxyde de hafnium zirconium ferroélectrique
Le TEMAHf sert de précurseur dans la synthèse d'oxyde de hafnium zirconium ferroélectrique (HfZrO2), qui est utilisé dans les dispositifs de mémoire non volatiles. Cette application exploite la réactivité du composé pour former des films minces ayant des propriétés ferroélectriques souhaitables .
Dépôt de films de nitrure de hafnium (Hf3N4)
Les chercheurs ont utilisé le TEMAHf dans le dépôt de films de nitrure de hafnium (Hf3N4). Ces films sont connus pour leur dureté élevée et leur utilisation potentielle dans les revêtements protecteurs. Le processus ALD impliquant le TEMAHf et l'ammoniac permet la création de ces films minces .
Fonctionnalisation de surface pour les diodes électroluminescentes organiques (OLED)
Le traitement de surface de l'oxyde d'étain d'indium (ITO) dans les OLED avec le TEMAHf a été étudié pour améliorer les performances de ces dispositifs. L'application du composé dans le dépôt en phase vapeur à basse pression avec des précurseurs d'O2 permet d'améliorer l'interface entre les couches organiques et inorganiques dans les OLED .
Étude du mécanisme de croissance initiale dans les dispositifs de mémoire à accès aléatoire dynamique (DRAM)
Le rôle du TEMAHf dans le mécanisme de croissance initiale des films minces de HfO2 déposés par ALD est essentiel pour le développement des dispositifs DRAM. Comprendre ce mécanisme aide à réduire la taille des dispositifs DRAM tout en garantissant leurs performances et leur longévité .
Mécanisme D'action
Target of Action
The primary target of Tetrakis(ethylmethylamino)hafnium is the H-/OH-terminated Si (100) surfaces . The compound is used in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films on these surfaces .
Mode of Action
Tetrakis(ethylmethylamino)hafnium interacts with its targets by chemisorbing onto the H-terminated Si (100) surface through the formation of two N-Si interfacial bonds . This interaction results in the formation of a monolayer on the H-Si surface at a rate lower than that for the OH-Si surface .
Biochemical Pathways
The primary biochemical pathway affected by Tetrakis(ethylmethylamino)hafnium is the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films . The compound’s interaction with its targets leads to the formation of these thin films, which are used as dielectric films in semiconductor fabrication due to their high dielectric constants .
Pharmacokinetics
It freezes at -50 °C and boils around 78 °C at 0.1 Torr , indicating that its bioavailability may be influenced by these physical properties.
Result of Action
The molecular and cellular effects of Tetrakis(ethylmethylamino)hafnium’s action include the formation of hafnium oxide (HfO2) thin films on H-/OH-terminated Si (100) surfaces . These thin films are used in semiconductor fabrication due to their high dielectric constants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetrakis(ethylmethylamino)hafnium. The compound is sensitive to water and air , and its reactivity with these elements can affect its performance in the atomic layer deposition (ALD) process . Furthermore, the compound’s freezing and boiling points suggest that temperature is another environmental factor that can influence its action .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tetrakis(ethylmethylamino)hafnium plays a crucial role in biochemical reactions, particularly in the synthesis of thin films. It interacts with various biomolecules during the deposition process. For instance, it reacts with water and ozone to form hafnium oxide. The nature of these interactions is primarily based on the reactivity of Tetrakis(ethylmethylamino)hafnium with these molecules, leading to the formation of a stable hafnium oxide layer .
Cellular Effects
The effects of Tetrakis(ethylmethylamino)hafnium on various types of cells and cellular processes are significant in the context of its application in ALD. It influences cell function by altering the surface properties of the substrates it is deposited on. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the deposition of hafnium oxide thin films can modify the surface energy and chemical composition of the substrate, thereby affecting cellular interactions .
Molecular Mechanism
At the molecular level, Tetrakis(ethylmethylamino)hafnium exerts its effects through binding interactions with biomolecules. During the ALD process, it undergoes ligand exchange reactions, where the ethylmethylamino ligands are replaced by oxygen atoms from water or ozone, leading to the formation of hafnium oxide. This process involves enzyme-like catalytic activity, where the compound acts as a precursor, facilitating the deposition of a uniform and stable hafnium oxide layer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(ethylmethylamino)hafnium change over time due to its stability and degradation properties. The compound is thermally stable and has sufficient volatility, making it suitable for vapor deposition. It is sensitive to water and air, which can lead to its degradation over time. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can result in changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of Tetrakis(ethylmethylamino)hafnium vary with different dosages in animal models. At lower doses, the compound is effective in facilitating the deposition of hafnium oxide without causing significant adverse effects. At higher doses, toxic effects have been observed, including respiratory irritation and skin corrosion. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Tetrakis(ethylmethylamino)hafnium is involved in metabolic pathways related to the synthesis of hafnium oxide. It interacts with enzymes and cofactors that facilitate the ligand exchange reactions necessary for the formation of hafnium oxide. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the deposition process .
Transport and Distribution
Within cells and tissues, Tetrakis(ethylmethylamino)hafnium is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can impact its effectiveness in the deposition process. The compound’s volatility and reactivity also play a role in its distribution within the cellular environment .
Subcellular Localization
The subcellular localization of Tetrakis(ethylmethylamino)hafnium is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound is available at the sites where it is needed for the deposition of hafnium oxide, thereby enhancing the efficiency of the process .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(ethylmethylamido)hafnium(IV) can be achieved through a ligand exchange reaction between Hafnium tetrachloride and Ethylmethylamido lithium in the presence of a reducing agent.", "Starting Materials": [ "Hafnium tetrachloride", "Ethylmethylamido lithium", "Reducing agent (such as lithium aluminum hydride)" ], "Reaction": [ "Step 1: Dissolve Hafnium tetrachloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Add Ethylmethylamido lithium to the Hafnium tetrachloride solution and stir for several hours.", "Step 3: Add a reducing agent, such as lithium aluminum hydride, to the reaction mixture and stir for several more hours.", "Step 4: Filter the resulting solid and wash with THF to obtain Tetrakis(ethylmethylamido)hafnium(IV) as a white powder." ] } | |
Numéro CAS |
352535-01-4 |
Formule moléculaire |
C12H32HfN4 |
Poids moléculaire |
410.90 g/mol |
Nom IUPAC |
ethyl(methyl)azanide;hafnium(4+) |
InChI |
InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
Clé InChI |
NPEOKFBCHNGLJD-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |
SMILES canonique |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] |
Autres numéros CAS |
352535-01-4 |
Pictogrammes |
Flammable; Corrosive; Acute Toxic; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the oxidant in ALD processes involving Tetrakis(ethylmethylamino)hafnium?
A1: The choice of oxidant significantly influences film quality and impurity levels. Studies comparing water (H2O) and ozone (O3) as oxidants demonstrate that hydrolysis with H2O is more effective in removing ligands from Tetrakis(ethylmethylamino)hafnium and trimethylaluminum, resulting in lower carbon impurities and superior field-effect transistor performance compared to O3-based processes []. Additionally, the use of oxygen plasma with Tetrakis(ethylmethylamino)hafnium leads to lower carbon contamination in hafnium oxide films compared to conventional ALD [].
Q2: How does Tetrakis(ethylmethylamino)hafnium contribute to the growth of hafnium oxide thin films?
A2: In ALD, Tetrakis(ethylmethylamino)hafnium serves as the hafnium source, reacting with an oxidant like water or ozone in a cyclical process. During the Tetrakis(ethylmethylamino)hafnium pulse, the precursor molecules adsorb onto the substrate surface. The subsequent oxidant pulse then reacts with the adsorbed precursor, forming hafnium oxide and volatile byproducts. This self-limiting reaction ensures precise control over film thickness at the atomic layer level [, , ].
Q3: Can you elaborate on the byproducts formed during the ALD process using Tetrakis(ethylmethylamino)hafnium and ozone?
A3: In situ studies using mass spectrometry have shed light on the byproducts generated during this ALD process. Besides the expected carbon dioxide (CO2) and methane (CH4), water (H2O) is also detected as a byproduct []. Additionally, the ozone pulse leaves behind chemisorbed active oxygen and hydroxyl (-OH) groups on the surface. These groups then react with the Tetrakis(ethylmethylamino)hafnium during the subsequent precursor pulse, leading to the release of water, carbon dioxide, and ethylmethylamine (HNEtMe) [].
Q4: What is the impact of incorporating lanthanum into hafnium oxide films using Tetrakis(ethylmethylamino)hafnium?
A4: Introducing lanthanum into hafnium oxide films using a combination of Tetrakis(ethylmethylamino)hafnium and tris(ethylcyclopentadienyl)lanthanum(III) precursors and oxygen plasma as the reactant gas has demonstrated promising results []. The resulting lanthanum hafnium oxide (LHO) films exhibit a crystalline structure at deposition temperatures as low as 400°C []. Furthermore, rapid thermal annealing of these LHO films leads to significant enhancements in electrical properties, including a shift in the flat-band voltage towards ideal values and a reduction in leakage current density [].
Q5: What is the molecular formula and weight of Tetrakis(ethylmethylamino)hafnium?
A5: The molecular formula for Tetrakis(ethylmethylamino)hafnium is Hf(NEtMe)4, where Et represents an ethyl group (C2H5) and Me represents a methyl group (CH3). Its molecular weight is 427.05 g/mol.
Q6: How does the performance of Tetrakis(ethylmethylamino)hafnium compare to other hafnium precursors in terms of film purity and deposition rate?
A6: Compared to hafnium t-butoxide, Tetrakis(ethylmethylamino)hafnium demonstrates superior performance in ALD processes, yielding hafnium oxide films with higher purity, faster deposition rates, and enhanced electrical properties []. This makes it a preferred choice for high-κ dielectric applications.
Q7: What challenges arise from the thermal stability of Tetrakis(ethylmethylamino)hafnium in ALD processes?
A7: While Tetrakis(ethylmethylamino)hafnium is a widely used precursor for hafnium oxide ALD, its moderate thermal stability can pose challenges []. Elevated temperatures during precursor delivery and deposition can lead to precursor decomposition, potentially causing issues like vaporizer clogging and limiting the process temperature window []. This has motivated research into alternative hafnium precursors with higher thermal stability.
Q8: What are some alternative hafnium precursors considered for ALD to address the thermal stability limitations of Tetrakis(ethylmethylamino)hafnium?
A8: Researchers are exploring various alternatives to overcome these limitations, including:
- Hafnocenes: Compounds like dimethyl bis(ethylcyclopentadienyl)hafnium [Hf(EtCp)2Me2] and dimethyl bis(methylcyclopentadienyl)hafnium [Hf(MeCp)2Me2] offer improved thermal stability and promising ALD performance at higher temperatures (350-400°C) [].
- Other Hafnium Precursors: Alongside hafnocenes, other potential candidates include hafnium halides, alkoxides, β-diketonates, and tetranitrates. Each of these families possesses unique properties that could be advantageous for specific ALD applications [].
Q9: How does the deposition temperature affect the properties of hafnium oxide films grown using Tetrakis(ethylmethylamino)hafnium?
A9: The deposition temperature significantly influences the structural and electrical properties of the resulting hafnium oxide films [, , ]. Lower temperatures (< 250°C) typically yield amorphous films, while higher temperatures (> 250°C) promote crystallization into different phases, impacting the film's dielectric constant, leakage current, and interface quality [, ]. Optimizing the deposition temperature is crucial for achieving the desired film characteristics for specific applications.
Q10: What are the key research areas focusing on the use of Tetrakis(ethylmethylamino)hafnium in ALD?
A10: Current research highlights several key areas:
Q11: What are the implications of using different surface treatments on silicon substrates before the deposition of hafnium oxide using Tetrakis(ethylmethylamino)hafnium?
A11: Surface treatments play a crucial role in the initial growth stages of hafnium oxide films deposited using Tetrakis(ethylmethylamino)hafnium [, ]. For instance, on H-terminated silicon surfaces, a specific number of ALD cycles are required to achieve a stable interface composition and prevent significant SiO2 formation, as evidenced by in-situ infrared spectroscopy [, ]. This highlights the importance of carefully considering surface preparation methods to achieve the desired film properties and interface characteristics.
Q12: What analytical techniques are commonly employed to study Tetrakis(ethylmethylamino)hafnium and the resulting hafnium oxide films?
A12: Researchers utilize a range of analytical techniques, including:
- In situ monitoring: Techniques like mass spectrometry and infrared spectroscopy provide real-time insights into the chemical reactions and species present during the ALD process [, , , ].
- Structural characterization: Methods like X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray reflectivity are used to analyze the crystallinity, morphology, and thickness of the deposited films [, , ].
- Compositional analysis: Techniques like X-ray photoelectron spectroscopy (XPS), Rutherford backscattering spectrometry (RBS), and time-of-flight secondary ion mass spectrometry (TOF-SIMS) help determine the elemental composition and impurity levels in the films [, , ].
- Electrical characterization: Measuring parameters like dielectric constant, leakage current, breakdown voltage, and interface trap density using techniques like capacitance-voltage (C-V) and current-voltage (I-V) measurements provides insights into the electrical properties of the films and their suitability for device applications [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







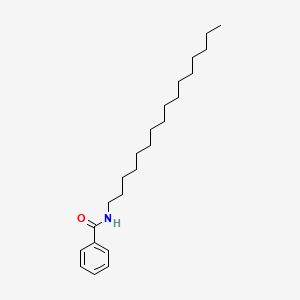

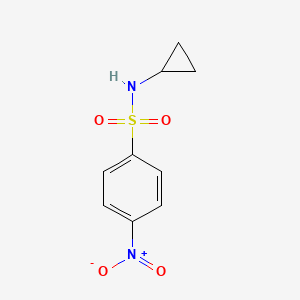


![[2-(3-Cyclohexenyl)ethyl]dimethylchlorosilane](/img/structure/B1586964.png)



